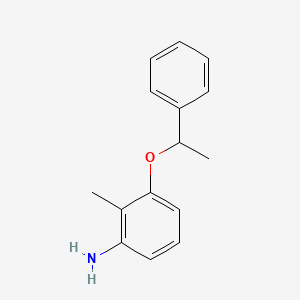

2-Methyl-3-(1-phenylethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

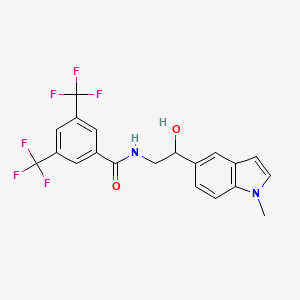

2-Methyl-3-(1-phenylethoxy)aniline is a chemical compound with the CAS Number: 1410140-63-4 . It has a molecular weight of 227.31 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H17NO/c1-11-14(16)9-6-10-15(11)17-12(2)13-7-4-3-5-8-13/h3-10,12H,16H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Applications De Recherche Scientifique

Electrochemical and Spectroscopic Characterization

2-Methyl-3-(1-phenylethoxy)aniline, as a derivative of aniline, is relevant in studies related to electropolymerized aniline films. For instance, electropolymerized aniline and metalloporphyrin films have been characterized using electrochemical and resonance Raman spectroscopy. These films exhibit unique absorption spectra and Raman bands indicative of para-substituted aniline units, useful in studying the electrochemical and spectroscopic properties of such polymers (Macor, Su, Miller, & Spiro, 1987).

Sensor Applications

Polyaniline, a polymer related to aniline derivatives, has been used in sensor applications due to its pH-dependent properties and proton-coupled redox chemistry. This includes the development of nonenzymatic glucose sensors, which exploit the inductive effect of reactive substituents on the pKa of polyaniline (Shoji & Freund, 2001).

Conductive Polymers

Polyaniline (PANI), closely related to aniline derivatives, has been intensively investigated for various applications like alternative energy sources, erasable optical information storage, non-linear optics, and membranes. Understanding the polymerization and transformation processes of polyaniline provides insights into its redox behavior, which is crucial for these applications (Gospodinova & Terlemezyan, 1998).

Wastewater Treatment

Aniline derivatives have also been studied in the context of wastewater treatment. For example, the electrochemical method known as peroxi-coagulation, which involves the degradation of aniline in acidic solutions, demonstrates the potential for removing organic contaminants from wastewater (Brillas, Sauleda, & Casado, 1997).

Environmental and Biological Studies

The environmental and biological interactions of aniline derivatives are also of interest. Studies on protein-bound aminoazo dyes formed from derivatives of aniline have provided insights into the metabolic processing of these compounds and their potential effects on biological systems (Miller & Miller, 1949).

Novel Materials and Catalysis

Aniline derivatives play a role in the synthesis of novel materials and in catalysis. For instance, the synthesis of processible conjugated polymers, including polyaniline, has led to applications in 'plastics electronics' and other high-tech areas. These materials demonstrate unique conductivity and structural properties (Pron & Rannou, 2002).

Propriétés

IUPAC Name |

2-methyl-3-(1-phenylethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11-14(16)9-6-10-15(11)17-12(2)13-7-4-3-5-8-13/h3-10,12H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVPJELDXUYHNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(C)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2588369.png)

![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)

![Methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2588372.png)

![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)

![4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2588376.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2588377.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2588383.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea](/img/structure/B2588387.png)

![N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2588388.png)